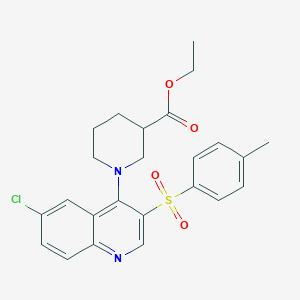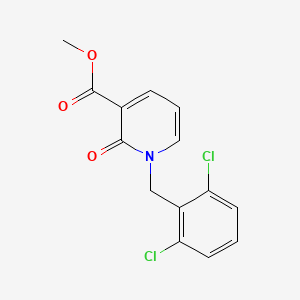![molecular formula C22H28N4O2S B2549677 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 952996-54-2](/img/structure/B2549677.png)
3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one" is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the papers, such as pyrazolo[3,4-d]pyrimidines and thiazolo[3,2-a]pyrimidines, which are known to have antimicrobial and antiparasitic properties .
Synthesis Analysis
The synthesis of related thiazolo[3,2-a]pyrimidin-5(3H)-one derivatives has been reported through the reaction of 1-acyl-2-bromoacetylenes with 6-methyl-2-thiouracil, using solvents like DMF, dioxane, or acetonitrile in the presence of triethylamine . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the benzylpiperazine and isopropyl groups.
Molecular Structure Analysis
The molecular structure and conformational stability of similar compounds have been investigated using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods . These studies typically involve the identification of stable conformers and the calculation of geometrical parameters, vibrational frequencies, and IR intensities. The most stable conformers are determined based on their torsional potential energy surfaces. For the compound , a similar approach could be used to elucidate its molecular structure and stability.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the reactivity of similar structures. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their ability to inhibit DNA polymerase III in bacteria . The compound may also undergo reactions typical of thiazolo[3,2-a]pyrimidin-5(3H)-ones, such as nucleophilic substitutions or additions, given the presence of reactive sites like the oxoethyl and benzylpiperazine groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on the properties of structurally related compounds. For example, the solubility, melting point, and stability of the compound could be similar to those of the thiazolo[3,2-a]pyrimidin-5(3H)-ones and their derivatives . The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, could be calculated using computational methods similar to those applied in the studies of related compounds .
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Agents
Researchers have synthesized novel pyrazolopyrimidines derivatives, showing significant anticancer and anti-inflammatory properties. These compounds exhibit cytotoxic activities against various cancer cell lines, including HCT-116 and MCF-7, and demonstrate inhibition of 5-lipoxygenase, a key enzyme in the inflammatory process. The structure-activity relationship (SAR) analyses provide insights into the molecular features contributing to their biological activities (Rahmouni et al., 2016).
Antimicrobial Applications
Several studies have focused on the antimicrobial potentials of thiazolo[3,2-a]pyrimidin-5-one derivatives. For example, benzothiazole pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds show promising results against a variety of pathogens, highlighting their potential as novel antimicrobial agents (Maddila et al., 2016).
Antiproliferative Activity
Thiazole/benzothiazole fused pyranopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against different cancer cell lines. These compounds selectively exhibit cytotoxicity to cancer cells over normal cells, with specific derivatives showing potent activity. The molecular docking studies suggest that these heterocyclic molecules could bind selectively in the colchicine binding site of tubulin polymer, a critical target in cancer therapy (Nagaraju et al., 2020).
Insecticidal and Antibacterial Potentials
Pyrimidine linked pyrazole heterocyclics synthesized through microwave irradiative cyclocondensation have been evaluated for their insecticidal and antibacterial potential. These compounds exhibit activity against specific insects and microorganisms, suggesting their utility in developing new pesticides and antibacterial agents (Deohate et al., 2020).
Pharmacophore Modeling for Receptor Antagonists
The synthesis and pharmacophore modeling of novel 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives have been conducted to evaluate them as 5-HT2A receptor antagonists. This research underscores the importance of pharmacophore modeling in designing compounds with specific biological activities, contributing to the development of new therapeutics for disorders related to the 5-HT2A receptor (Awadallah, 2008).
Eigenschaften
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-16(2)19-13-21(28)26-18(15-29-22(26)23-19)12-20(27)25-10-8-24(9-11-25)14-17-6-4-3-5-7-17/h3-7,13,16,18H,8-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTJJFRPGWRHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2549605.png)
![2-(benzylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2549606.png)
![methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2549607.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2549608.png)
![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate](/img/structure/B2549609.png)
![Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2549610.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2549613.png)
![N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline](/img/structure/B2549615.png)